![molecular formula C12H18N2O2 B3899510 2-{[ethyl(isopropyl)amino]methyl}nicotinic acid](/img/structure/B3899510.png)
2-{[ethyl(isopropyl)amino]methyl}nicotinic acid
説明
2-{[Ethyl(isopropyl)amino]methyl}nicotinic acid, also known as Xanomeline, is a muscarinic receptor agonist that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a unique mechanism of action that could lead to the development of new treatments for conditions such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
作用機序
2-{[ethyl(isopropyl)amino]methyl}nicotinic acid works by activating muscarinic receptors in the brain, which are involved in a variety of physiological processes, including cognition, movement, and mood regulation. Specifically, this compound activates the M1 and M4 subtypes of muscarinic receptors, which are thought to be particularly important for cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. These include increasing the release of acetylcholine in the brain, improving blood flow to the brain, and reducing inflammation. Additionally, this compound has been found to have antioxidant properties, which could be beneficial in preventing or treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-{[ethyl(isopropyl)amino]methyl}nicotinic acid in lab experiments is its unique mechanism of action, which could lead to the development of new treatments for neurological disorders. Additionally, this compound has been found to have relatively low toxicity, making it a safer option than some other compounds. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which could limit its availability for research purposes.
将来の方向性
There are several potential future directions for research involving 2-{[ethyl(isopropyl)amino]methyl}nicotinic acid. One area of interest is the development of more selective muscarinic receptor agonists, which could lead to more targeted treatments with fewer side effects. Additionally, researchers are exploring the potential use of this compound in combination with other drugs, such as cholinesterase inhibitors, to enhance its therapeutic effects. Finally, there is ongoing research into the use of this compound for the treatment of other conditions, such as anxiety disorders and depression.
科学的研究の応用
2-{[ethyl(isopropyl)amino]methyl}nicotinic acid has been extensively studied for its potential use in treating various neurological disorders. In particular, it has been found to be effective in improving cognitive function in patients with Alzheimer's disease, as well as reducing psychotic symptoms in patients with schizophrenia. Additionally, this compound has been found to have potential as a treatment for Parkinson's disease and other movement disorders.
特性
IUPAC Name |
2-[[ethyl(propan-2-yl)amino]methyl]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(9(2)3)8-11-10(12(15)16)6-5-7-13-11/h5-7,9H,4,8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVQIVVOZQJJKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC=N1)C(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。